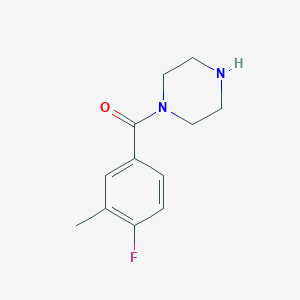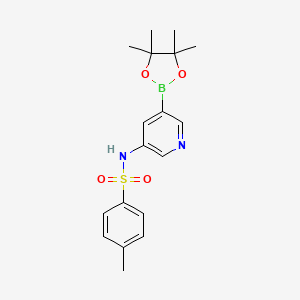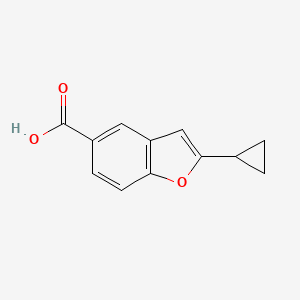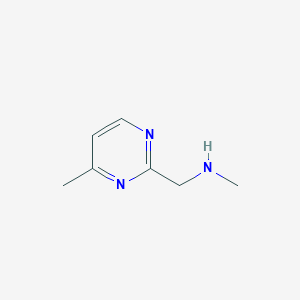
2-(Methylaminomethyl)-4-methylpyrimidine
Descripción general
Descripción
2-(Methylaminomethyl)-4-methylpyrimidine, also known as MMMP, is a heterocyclic compound with a molecular formula of C5H8N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. MMMP has been widely studied due to its potential applications in medicine, chemistry, and other fields.
Aplicaciones Científicas De Investigación
Chemical Reactions and Structure Analysis
- The compound 4-amino-5-aminomethyl-2-methylpyrimidine, closely related to 2-(Methylaminomethyl)-4-methylpyrimidine, has been studied for its reaction with formamidine salts. This study revealed unexpected product formation and provided insights into its structural characteristics based on infrared, NMR, and mass spectrometric analysis (Evans & Robertson, 1973).
Synthesis and Process Chemistry
- Research on the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor with potential applications in pharmaceutical and explosive industries, highlights the compound's significance. This process involved studying various alcohols and alkoxides to develop an economic method for production, demonstrating the broader applicability of pyrimidine derivatives in industrial processes (Patil, Jadhav, Radhakrishnan & Soman, 2008).
Pharmacological Applications
- The development of dual Src/Abl kinase inhibitors for treating chronic myelogenous leukemia involved the use of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, demonstrating the role of pyrimidine derivatives in cancer therapeutics (Lombardo et al., 2004).
Metal Ion Complexation
- The complexation of substituted pyrimidines with various metal ions was studied, providing insights into the thermodynamic parameters of these reactions. Such studies are crucial in understanding the interactions of pyrimidines in biological and environmental systems (Rahimi‐Nasrabadi et al., 2009).
Antimicrobial Activity
- Synthesized 2-Arylsulphonamidopyrimidines have demonstrated antimicrobial properties. These compounds, derived from reactions involving pyrimidine structures, highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Kartik, Vadodaria, Dave & Parekh, 2014).
Crystallography and Molecular Studies
- Crystal and molecular structures of various pyrimidine derivatives have been explored, providing valuable information about their physical and chemical properties. This research is essential for designing new materials and pharmaceuticals (Richter et al., 2023).
Propiedades
IUPAC Name |
N-methyl-1-(4-methylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-3-4-9-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYAKECUJPREHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylaminomethyl)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
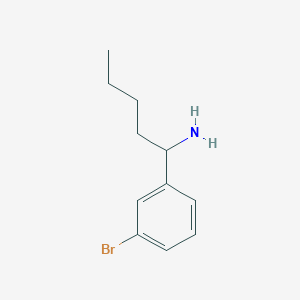
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)
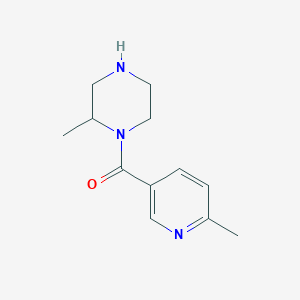
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
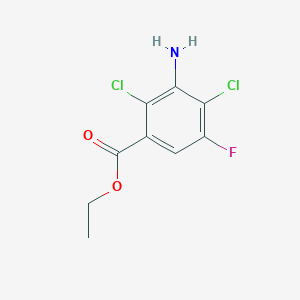
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
